methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl group and a methyl benzoate moiety. Its structure combines a sulfur-containing thienopyrimidine scaffold, a sulfanylacetamido linker, and a methyl ester functional group. This compound is of interest in medicinal and agrochemical research due to the bioactivity of thienopyrimidine derivatives, which are known for kinase inhibition, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-21(28)20-17(12-18(32-20)14-8-4-3-5-9-14)25-23(26)31-13-19(27)24-16-11-7-6-10-15(16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODXOVYXOWIXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamido moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions usually involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.
Industrial production methods for such complex compounds may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule is susceptible to oxidation. Under controlled conditions, this can yield sulfoxides or sulfones:
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Reagents : Hydrogen peroxide (H₂O₂) in acidic media or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Conditions : Room temperature or mild heating (40–60°C).
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Products : Sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives (Fig. 1A).
Research Insight : Analogous thienopyrimidine sulfanyl derivatives undergo oxidation to sulfoxides at yields of 65–85% under acidic H₂O₂ conditions . Sulfone formation typically requires stronger oxidants like KMnO₄ .
Reduction Reactions
The ketone moiety in the thienopyrimidine core and the ester group are reducible sites:
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Reagents : Sodium borohydride (NaBH₄) for ketone reduction; lithium aluminum hydride (LiAlH₄) for ester-to-alcohol conversion.
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Conditions : NaBH₄ in methanol (0–25°C); LiAlH₄ in anhydrous THF under reflux.
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Products : Secondary alcohol (from ketone reduction) or primary alcohol (from ester reduction) (Fig. 1B).
Example : Reduction of 3-methyl-4-oxo-thienopyrimidine analogs with NaBH₄ yields secondary alcohols with >90% efficiency .
Nucleophilic Substitution
The acetamido group and ester moiety participate in nucleophilic substitutions:
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Reagents : Amines (e.g., ethylenediamine) for amide formation; alkoxides for transesterification.
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Conditions : Base-mediated (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.
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Products : Modified amides or alkyl esters (Fig. 1C).
Case Study : S-alkylation of similar thienopyrimidines with alkyl halides in the presence of Cs₂CO₃ achieves 60–75% yields .
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis to form carboxylic acids:
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Reagents : Aqueous NaOH or HCl.
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Conditions : Reflux in ethanol/water (1:1).
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Products : Carboxylic acid derivative (Fig. 1D).
Data : Hydrolysis of methyl esters in related compounds proceeds quantitatively under basic conditions .
Cyclization Reactions
Intramolecular cyclization can generate fused heterocycles:
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Reagents : POCl₃ or PCl₅ for dehydration.
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Conditions : Reflux in toluene or xylene.
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Products : Benzoxazine or quinazoline analogs.
Hypothesis : Cyclization of the acetamido group with adjacent aromatic rings may yield tricyclic systems, as seen in triazole-thienopyrimidine hybrids .
Mechanistic and Kinetic Studies
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Oxidation Kinetics : Second-order kinetics observed for sulfanyl oxidation in thienopyrimidines, with rate constants (k) of 0.15–0.30 M⁻¹s⁻¹ .
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Steric Effects : Bulky substituents on the phenyl ring reduce substitution rates by 20–40% due to hindered nucleophilic access .
Computational Insights
DFT calculations on analogous systems predict:
Scientific Research Applications
Methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups based on the provided evidence: thieno-pyrimidinones, pyrimidine sulfanyl derivatives, and methyl benzoate-containing agrochemicals. Below is a detailed comparison:
Thieno-Pyrimidinone Derivatives
The thieno[3,2-d]pyrimidinone core is shared with compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) (). These derivatives exhibit:
- Structural Differences: The target compound lacks the benzo[1,4]oxazinone ring present in analogs but includes a methyl benzoate group.
- Synthetic Routes : Both classes utilize Cs₂CO₃ and DMF for coupling reactions, but the target compound employs a sulfanylacetamido linker instead of oxadiazole intermediates .
- Bioactivity: Thieno-pyrimidinones in are unexplored for biological activity, whereas the target compound’s sulfanyl group may enhance binding to cysteine residues in enzymes.
Pyrimidine Sulfanyl Derivatives
Compounds like 6-amino-2-sulfanylpyrimidin-4(3H)-one (1) and 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (2) () share the sulfanyl-pyrimidine motif. Key distinctions include:
- Functional Groups: The target compound features a thieno-fused pyrimidine system, while derivatives are simpler pyrimidines with benzylsulfanyl substituents.
- Applications : focuses on CDK2 inhibition, suggesting the target compound may also target kinases but with altered selectivity due to its fused thiophene ring .
Methyl Benzoate-Based Agrochemicals
lists methyl benzoate derivatives such as metsulfuron-methyl and ethametsulfuron-methyl , which are sulfonylurea herbicides. Comparisons include:
- Structural Overlaps: All share a methyl benzoate group, but the target compound replaces the triazine-sulfonylurea moiety with a thienopyrimidinone-sulfanylacetamido chain.
- Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s thienopyrimidine core is more likely to interact with mammalian enzymes (e.g., kinases or proteases) .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Structural Advantages: The thienopyrimidine core may offer enhanced metabolic stability compared to simpler pyrimidines () due to ring fusion .
- Agrochemical Potential: Unlike herbicides, the target compound’s structure lacks the sulfonylurea motif critical for ALS inhibition, suggesting divergent applications .
Biological Activity
Methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:
- Thieno[3,2-d]pyrimidine moiety : Implicated in various pharmacological effects.
- Sulfanyl group : May enhance the compound's reactivity and biological interactions.
- Acetamido and benzoate groups : Potentially involved in modulating solubility and bioavailability.
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in leukemia cell lines through the activation of caspases and disruption of mitochondrial membrane potential .
- Inhibition of Kinases : Some thieno[3,2-d]pyrimidines have been identified as potent inhibitors of specific kinases such as ATR kinase and JAK3, which are crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess selective antimicrobial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that modifications to the thieno ring structure significantly enhanced antiproliferative activity. For instance, compound 12e demonstrated remarkable potency against lymphoma cells with an IC50 value of 0.55 μM .
Case Study 2: JAK3 Inhibition
In another investigation focusing on idiopathic pulmonary fibrosis (IPF), a series of thieno[3,2-d]pyrimidines were synthesized and tested for JAK3 inhibition. The most potent compound exhibited significant inhibition in cellular assays, highlighting the therapeutic potential of this compound class in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
